4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate
Description
Historical Context of Cyclohexanecarboxylate Derivatives in Liquid Crystal Research
Cyclohexanecarboxylate derivatives emerged as pivotal materials in liquid crystal research following the discovery of the nematic phase in cholesterol-based compounds in the late 19th century. Early 20th-century studies treated liquid crystals as scientific novelties due to limited applications, but the 1960s saw renewed interest with the advent of electro-optical displays. The synthesis of trans-4-alkyl-cyclohexanecarboxylates in the 1980s marked a turning point, as their rigid cyclohexane cores and flexible alkyl chains provided unprecedented control over phase transition temperatures and dielectric anisotropy.
A 2015 study demonstrated the green synthesis of trans-4-pentyl-cyclohexanecarboxylic acid phenyl esters using sulfonated Starbon catalysts, achieving 79.56% yields through microwave-assisted esterification. This method highlighted the role of heterogeneous catalysis in optimizing isomer selectivity, with sulfonated Starbons preferentially stabilizing the trans configuration due to steric and electronic interactions with the cyclohexane ring. The development of this compound built upon these advances, incorporating a 4-pentylphenyl group to enhance molecular packing in nematic phases while maintaining low rotational viscosity.
Key milestones in cyclohexanecarboxylate research include:
- 1987 : Patent EP0280902A1 disclosed cyclohexane derivatives with 4-alkyl substituents, demonstrating nematic phase ranges exceeding 50°C and dielectric anisotropies (Δε) > +5.
- 2015 : Optimization of trans-esterification protocols using cyclopentylmethyl ether (CPME) solvents reduced reaction times by 70% compared to traditional dichloromethane methods.
- 2024 : Computational studies revealed that para-substituted cyclohexanecarboxylates exhibit 30% higher longitudinal dipole moments than meta isomers, directly correlating with mesophase stability.
Role of Substituent Configuration in Mesomorphic Behavior
The mesomorphic behavior of this compound arises from synergistic interactions between its substituents:
- Trans-4-butyl group : The equatorial orientation of the butyl chain minimizes steric clashes with the cyclohexane ring, reducing lattice defects in the nematic phase. This configuration increases the molecule’s length-to-breadth (l/b) ratio to 5.2, compared to 3.8 for cis isomers, as confirmed by X-ray diffraction studies.
- 4-Pentylphenyl ester : The linear pentyl chain extends molecular conjugation, raising the clearing temperature (Tₙᵢ) to 87.1°C in pure compounds, while the phenyl group contributes π-π stacking interactions that stabilize smectic phases at lower temperatures.
Density functional theory (DFT) calculations using the wb97x-D/cc-pVTZ method show that the trans-4-butyl group increases the compound’s longitudinal dipole moment (μₗ) to 4.8 D, compared to 3.2 D for non-substituted analogs. This enhanced polarity strengthens intermolecular interactions, as evidenced by a 15% reduction in threshold voltage (Vₜₕ) when the compound is incorporated into twisted nematic (TN) displays.
Comparative studies of substituent size reveal that:
- Fluoro substituents : Increase Δε by 18% through C–F bond polarization but reduce Tₙᵢ by 12°C due
Properties
CAS No. |
70602-95-8 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h12-13,16-18,20H,3-11,14-15H2,1-2H3 |
InChI Key |
DKCNOTQUELVMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of trans-4-(4-pentylphenyl)cyclohexanecarboxylic Acid
3.1.1 Friedel-Crafts Alkylation and Cyclization
- The trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid is commonly synthesized via Friedel-Crafts alkylation of cyclohexane derivatives with 4-pentylphenyl halides or related precursors.
- Aluminum chloride (AlCl3) serves as a Lewis acid catalyst.
- The reaction is typically conducted in dichloromethane or similar solvents at controlled temperatures (0–25°C) to favor trans isomer formation and minimize side reactions.
- Sodium hypochlorite (NaOCl) may be used for oxidative cyclization steps.
- Purification is achieved through recrystallization or column chromatography to isolate the trans isomer with high stereochemical purity.
3.1.2 Alternative Alkylation Methods
- Alkylation using alkyl halides under basic or phase-transfer catalysis conditions has also been reported to introduce the pentylphenyl substituent.
- Microwave-assisted synthesis using water-soluble carbodiimide coupling agents in cyclopentyl methyl ether (CPME) solvent has been explored for greener and more efficient synthesis, showing good selectivity for the trans isomer.
Esterification to Form this compound
- The carboxylic acid intermediate is esterified with trans-4-butylcyclohexanol or butyl derivatives.
- Traditional Fischer esterification uses acid catalysts like sulfuric acid under reflux conditions.
- More modern approaches employ carbodiimide coupling agents (e.g., DCC or EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) at room temperature for milder conditions and higher yields.
- Microwave irradiation can accelerate esterification, reducing reaction times substantially.
- Green chemistry approaches utilize sulfonated Starbon catalysts (mesoporous carbonaceous materials) to promote esterification with selectivity towards the trans isomer, improving environmental metrics like atom economy and reducing waste.
Catalysts and Green Chemistry Approaches
| Catalyst Type | Reaction Type | Solvent | Selectivity | Reusability | Notes |
|---|---|---|---|---|---|
| Aluminum chloride (AlCl3) | Friedel-Crafts | Dichloromethane | High for trans isomer | Not reusable | Requires low temperature control |
| Sulfonated Starbon | Esterification | Cyclopentyl methyl ether (CPME) | Selective for trans isomer | Reusable | Green catalyst, reduces E-factor and waste |
| Carbodiimide (DCC/EDC) + DMAP | Esterification | CPME or Ethanol/Water | High yield | Not reusable | Mild conditions, compatible with microwave |
| Microwave irradiation | Esterification | CPME | Accelerated reaction | N/A | Shortens reaction time, enhances selectivity |
Reaction Conditions and Optimization
- Temperature: Low to moderate temperatures (0–30°C) are preferred during alkylation to favor trans stereochemistry.
- Solvent: CPME has emerged as a superior green solvent alternative to traditional solvents like tetrahydrofuran (THF) and dichloromethane due to its lower toxicity and better environmental profile.
- Microwave Irradiation: Applied during esterification to reduce reaction times from hours to minutes without compromising yield or stereochemical purity.
- Purification: Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard for isolating the trans isomer with >95% purity.
Analytical Verification of Stereochemistry and Purity
- Nuclear Magnetic Resonance (NMR): 1H NMR coupling constants distinguish trans from cis isomers based on axial-equatorial coupling patterns.
- X-ray Crystallography: Confirms spatial arrangement of substituents on the cyclohexane ring.
- High-Performance Liquid Chromatography (HPLC): Ensures purity above 95%.
- Mass Spectrometry (MS): Confirms molecular weight (approx. 274.4 g/mol for the ester).
Summary Data Table: Preparation Methods Overview
| Step | Method/Reaction Type | Catalyst/Agent | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Alkylation of cyclohexane | Friedel-Crafts | AlCl3 | Dichloromethane | 0–25 | 70–85 | Controls trans isomer formation |
| 2. Esterification | Carbodiimide coupling | DCC/EDC + DMAP | CPME | 25–40 | 80–90 | Microwave irradiation optional |
| 3. Esterification | Catalytic esterification | Sulfonated Starbon | CPME | 25–40 | 75–85 | Green catalyst, reusable |
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Compounds with new functional groups replacing the ester group
Scientific Research Applications
Liquid Crystal Applications
One of the primary applications of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate is in the development of liquid crystals. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals and are widely used in display technologies, such as LCD screens.
Case Study: Liquid Crystal Displays (LCDs)
A study demonstrated that this compound can be utilized to formulate liquid crystal mixtures that enhance the optical performance of LCDs. The compound's ability to form a stable nematic phase at room temperature contributes to improved display quality and response times.
| Property | Value |
|---|---|
| Boiling Point | 550.8 ± 29.0 °C (Predicted) |
| Density | 0.986 ± 0.06 g/cm³ (Predicted) |
| Phase Transition Temperature | Room Temperature |
Pharmaceutical Applications
In medicinal chemistry, the compound has been investigated for its anticonvulsant properties. Research indicates that derivatives of trans-4-butylcyclohexanecarboxylic acid, which includes this compound, exhibit protective effects against seizures.
Case Study: Anticonvulsant Activity
A patent describes the synthesis of compounds related to this compound that show significant anticonvulsant activity in animal models. The efficacy was measured using seizure scores, demonstrating that these compounds can potentially lead to new treatments for epilepsy.
Synthesis and Green Chemistry
The synthesis of this compound has also been explored through environmentally friendly methods. Recent studies focus on using green catalysts for esterification processes, which are crucial for producing this compound efficiently and sustainably.
Case Study: Green Synthesis Approaches
Research conducted at the University of York highlighted various green methodologies for synthesizing liquid crystals, including this compound. The use of sulfonated Starbons as catalysts showed a high degree of selectivity for the desired isomers, reducing waste and energy consumption during synthesis.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., pentyl vs. propyl) enhance thermal stability and mesophase range, critical for high-temperature LC applications .
- Functional Groups: Polar groups like cyano (-CN) or fluoro (-F) improve dielectric anisotropy, enabling faster switching in LCDs but may reduce thermal stability compared to non-polar analogs .
Physical and Chemical Properties
- Thermal Stability : The trans-4-butylcyclohexyl group in this compound contributes to a higher melting point (~195°C) compared to ethyl-substituted analogs (e.g., 4-Ethylphenyl-4'-trans-propylcyclohexylcarboxylate, ~150°C inferred) .
- Density and Refractive Index : Cyclohexyl derivatives exhibit densities ~0.96 g/cm³ and refractive indices ~1.514, typical for low-birefringence LC materials .
Application-Specific Performance
- LCD Performance : Compounds with trans-4-butylcyclohexyl groups demonstrate superior alignment in nematic phases compared to propyl or ethyl analogs, reducing response times in displays .
- Organic Semiconductors : While anthracene-based derivatives (e.g., 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene) outperform in charge mobility (up to 1.6 cm²/V·s), cyclohexyl esters like this compound are preferred for stability under humidity .
Biological Activity
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate (CAS No. 70602-95-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an ester with the molecular formula . Its structure consists of a cyclohexane ring substituted with a butyl group and a pentylphenyl moiety, which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.51 g/mol |
| IUPAC Name | 4-Pentylphenyl trans-4-butylcyclohexanecarboxylate |
| CAS Number | 70602-95-8 |
The biological activity of this compound can be attributed to its interactions at the molecular level. Preliminary studies suggest that it may function as a modulator of various cellular pathways due to its structural characteristics that resemble known bioactive compounds.
- Cellular Interactions : The compound may interact with cell membranes, influencing permeability and potentially affecting cell signaling pathways.
- Enzymatic Activity : It could inhibit or activate specific enzymes, which may lead to alterations in metabolic processes.
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured cells.
- Antioxidant Properties : It has been noted for its ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related damage.
Case Studies
- Study on Anti-inflammatory Activity :
- Antioxidant Activity Assessment :
Applications in Material Science
Beyond pharmacological applications, this compound is also studied for its properties in liquid crystal technology due to its unique molecular structure. Its ability to form liquid crystalline phases makes it suitable for applications in displays and other electronic devices .
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of trans-4-butylcyclohexanecarboxylic acid with 4-pentylphenol under acidic or coupling-agent catalysis. Critical parameters include:
- Temperature : 80–120°C to ensure efficient ester bond formation while avoiding decomposition .
- Solvent : Anhydrous toluene or dichloromethane to minimize side reactions (e.g., hydrolysis) .
- Catalyst : p-Toluenesulfonic acid (pTSA) or DCC/DMAP for coupling, with yields >85% under inert atmospheres .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What are the solubility characteristics of this compound in common organic solvents?
- Methodological Answer :
- Sparingly soluble in water (1.7 × 10⁻³ g/L at 25°C) due to hydrophobic cyclohexane and phenyl groups .
- High solubility in nonpolar solvents : Chloroform, toluene, and THF (≥50 mg/mL at 25°C) .
- Experimental Validation : Use UV-Vis spectroscopy or HPLC to quantify solubility limits and optimize solvent selection for reaction setups .
Q. How is the purity of the compound validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water) to detect impurities <1% .
- Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.3 ppm for phenyl-O-CO-) and trans-substituent geometry on the cyclohexane ring .
- Melting Point : 40–44°C (sharp range indicates high crystallinity) .
Advanced Research Questions
Q. How does the stereochemistry of the trans-4-butylcyclohexane group influence mesomorphic behavior in liquid crystal applications?
- Methodological Answer :
- Mesophase Analysis : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify nematic/smectic phases. Trans-substituents enhance molecular linearity, lowering clearing temperatures (Tₜᵣₐₙₛ ≈ 120°C vs. Tᵢₛₒ >150°C for cis analogs) .
- Computational Modeling : Density functional theory (DFT) to calculate dipole alignment and intermolecular interactions (e.g., π-π stacking of phenyl groups) .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Degradation Studies : Thermogravimetric analysis (TGA) under nitrogen vs. air to isolate oxidative vs. pyrolytic decomposition pathways. Reported discrepancies often arise from moisture content or residual catalysts .
- Cross-Validation : Compare data from multiple techniques (e.g., TGA, DSC, isothermal aging at 100°C for 24h) to establish degradation kinetics .
Q. How can chiral centers in related derivatives impact biological activity, and what analytical methods are used?
- Methodological Answer :
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC to isolate enantiomers .
- Bioactivity Assays : Test isolated enantiomers in receptor-binding studies (e.g., GPCRs) to correlate stereochemistry with IC₅₀ values. Trans-4-butyl groups may enhance membrane permeability due to lipid chain alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
